molecular formula C17H12Cl2F3N3O2S B2768222 N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide CAS No. 338406-72-7

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide

Katalognummer: B2768222
CAS-Nummer: 338406-72-7
Molekulargewicht: 450.26
InChI-Schlüssel: QQCPWYIIUDPFDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure:
This compound (CAS: 338406-72-7) features a pyrrole-2-sulfonamide core substituted with a 4-chlorobenzyl group at the N-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at the 1-position of the pyrrole ring. Its molecular formula is C₁₇H₁₂Cl₂F₃N₃O₂S, with a molecular weight of 450.3 g/mol and a purity of ≥95% .

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2S/c18-13-5-3-11(4-6-13)9-24-28(26,27)15-2-1-7-25(15)16-14(19)8-12(10-23-16)17(20,21)22/h1-8,10,24H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPWYIIUDPFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS: 338406-72-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12Cl2F3N3O2S
  • Molar Mass : 450.26 g/mol
  • Structure : The compound features a pyrrole ring substituted with a sulfonamide group and a chlorinated pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide has been studied for various biological activities, primarily in the context of cancer research and as a potential therapeutic agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M . This suggests that the structural features of the pyrrole and pyridine rings are crucial for its activity against cancer cells.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinases : Studies have shown that similar pyrrole derivatives can interact with ATP-binding domains of growth factor receptors, leading to growth inhibition in cancer cells .
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which could contribute to their protective effects against oxidative stress in cancer cells .

Case Study: In Vitro and In Vivo Studies

A notable study evaluated the efficacy of a related pyrrole derivative in both in vitro and in vivo settings:

  • In Vitro : The compound was tested against various cancer cell lines, showing potent antiproliferative effects.
  • In Vivo : It was administered in a chemically induced colon cancer model in rats, where it significantly reduced tumor growth compared to controls .

Comparative Table of Biological Activities

CompoundActivity TypeCell Lines TestedGI50 (M)Reference
N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamideAnticancerHCT-116, SW-620, Colo-2051.0×1081.6×1081.0\times 10^{-8}-1.6\times 10^{-8}
Related Pyrrole DerivativeTyrosine Kinase InhibitionVarious Cancer Cell LinesNot specified

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridine/Pyrrole-Based Sulfonamides

Compound 25 (from ):
  • Structure : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide.
  • Molecular Weight : 421.88 g/mol (C₁₈H₁₈ClN₅O₃S).
  • Properties :
    • Melting point: 178–182°C.
    • IR bands at 1727 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (SO₂), indicating a carbamoyl group absent in the target compound.
  • Key Difference : The carbamoyl linkage and trimethylpyrazole substituent reduce steric hindrance compared to the trifluoromethylpyridinyl group in the target compound .
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide (from ):
  • Structure : Pyrazole-4-sulfonamide with a 3-chloro-5-(trifluoromethyl)pyridinyl group and 4-methoxyphenyl substituent.
  • Molecular Weight : ~440 g/mol (estimated).
  • Key Difference : Replaces pyrrole with pyrazole and substitutes 4-chlorobenzyl with 4-methoxyphenyl. The methoxy group may enhance solubility but reduce halogen-driven bioactivity .

Benzyl-Substituted Analogs

N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide (from ):
  • Structure : Benzenesulfonamide with a benzyl group and dimethylureido side chain.

Ethylenediamine Derivatives (from ):

  • Structure : N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine.
  • Molecular Weight : 364.20 g/mol (C₁₅H₁₄Cl₂F₃N₃).
  • Key Difference : Replaces the sulfonamide group with an ethylenediamine linker, significantly altering polarity and bioavailability .

Key Trends :

  • Trifluoromethylpyridinyl Moieties : Present in the target compound and analogs, these groups are associated with enhanced bioactivity in pesticides (e.g., Fluopyram in ) .
  • Chlorinated Aromatics : The 4-chlorobenzyl group in the target compound may increase binding to hydrophobic enzyme pockets compared to methoxy or ureido substituents.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a sulfonamide-functionalized pyrrole core with a substituted pyridine moiety. For example, intermediates like 5-(trifluoromethyl)-3-chloropyridin-2-amine may be prepared via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate alkylation/sulfonamide formation .
  • Characterization via ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment .
    Table 1 : Common intermediates and characterization methods:
IntermediateKey Reaction StepAnalytical Technique
Pyridine-chloro precursorHalogenationGC-MS, FT-IR
Pyrrole-sulfonamide intermediateSulfonylation¹H NMR, HPLC

Q. How is the molecular structure of this compound validated, and what computational tools support conformational analysis?

  • Methodological Answer : X-ray crystallography or DFT-based computational modeling (e.g., Gaussian, ORCA) is used to confirm the 3D structure. PubChem-derived data (e.g., InChIKey, SMILES) provides reference geometries for validation . Advanced tools like molecular docking may predict interactions with biological targets, though experimental validation (e.g., crystallographic binding assays) is critical for resolving ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry). For example:
  • Flow chemistry enables precise control of residence time and mixing, reducing side reactions (e.g., over-alkylation) .
  • Statistical modeling (e.g., response surface methodology) identifies optimal conditions. A case study achieved 85% yield by tuning DMAP catalyst loading (0.5–1.2 eq.) and reaction time (12–24 h) .
    Table 2 : Example optimization parameters:
ParameterRange TestedOptimal ValueYield Improvement
Temperature60–100°C80°C+22%
Solvent (DMF:DCM ratio)1:1 to 1:31:2+15%

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound in different studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
  • Cross-validation : Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) and concentrations .
  • High-field NMR (≥500 MHz) with DEPT/HSQC to resolve overlapping signals .
  • Computational NMR prediction (e.g., ACD/Labs or ChemAxon) to match experimental shifts within ±0.3 ppm .

Q. What strategies are effective for analyzing biological activity when structural analogs show conflicting potency data?

  • Methodological Answer : Use structure-activity relationship (SAR) models to isolate critical functional groups. For example:
  • Replace the 4-chlorobenzyl group with fluorinated analogs to assess hydrophobicity/electronic effects .
  • Kinetic solubility assays and molecular dynamics simulations differentiate bioavailability vs. target binding .
    Note : Contradictions in IC₅₀ values may stem from assay conditions (e.g., serum protein interference) rather than intrinsic activity .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document exact stoichiometry and solvent grades (e.g., anhydrous DMF vs. technical grade) to avoid batch variability .
  • Data Interpretation : Use hyphenated techniques (e.g., LC-MS/MS) to distinguish isobaric impurities from true products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.